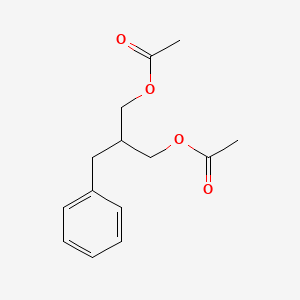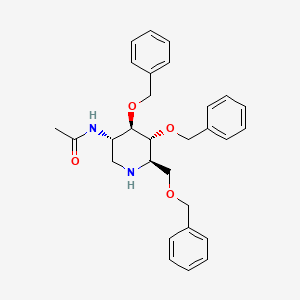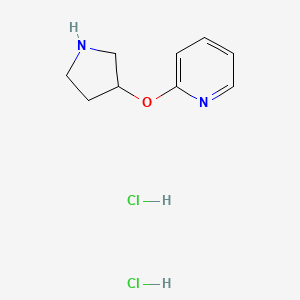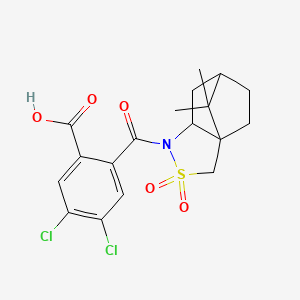
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This compound can be used as a protecting group for an amine in one of the key synthetic steps of kottamide E total synthesis. It can also be used as a starting material to prepare a cis-butene derivative, which is used as a polymer terminating agent in the synthesis of monotelechelic glycopolymers .Molecular Structure Analysis
The molecular structure of this compound is complex, contributing to its diverse properties and making it a valuable tool in various fields of research.Chemical Reactions Analysis
Activated carbonates facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures. Bis (methyl salicyl) carbonate (BMSC) clearly shows reactivity benefits over diphenyl carbonate in melt polymerization reactions, resulting in shorter reaction times and reduced heat .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate involves the reaction between 4-Nitrophenol and Trimethylacetyl chloride to form 4-Nitrophenyl Trimethylacetate, followed by the reaction between 4-Nitrophenyl Trimethylacetate and Methoxycarbonyl Chloride to form ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate.", "Starting Materials": ["4-Nitrophenol", "Trimethylacetyl chloride", "Methoxycarbonyl Chloride"], "Reaction": [ "Step 1: Dissolve 4-Nitrophenol in a mixture of pyridine and dichloromethane.", "Step 2: Add Trimethylacetyl chloride to the reaction mixture dropwise while stirring at room temperature.", "Step 3: After the addition is complete, continue stirring the reaction mixture for 2 hours.", "Step 4: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 4-Nitrophenyl Trimethylacetate.", "Step 6: Dissolve 4-Nitrophenyl Trimethylacetate in dichloromethane.", "Step 7: Add Methoxycarbonyl Chloride to the reaction mixture dropwise while stirring at room temperature.", "Step 8: After the addition is complete, continue stirring the reaction mixture for 2 hours.", "Step 9: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 10: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate." ] } | |
Número CAS |
101623-83-0 |
Nombre del producto |
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate |
Fórmula molecular |
C₁₃H₁₅NO₇ |
Peso molecular |
297.26 |
Sinónimos |
2,2-Dimethyl-propanoic Acid [[(4-Nitrophenoxy)carbonyl]oxy]methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)






